molecular formula C10H13NO2S B13160787 4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde

4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde

Cat. No.: B13160787
M. Wt: 211.28 g/mol
InChI Key: NQWUZXHJLYAHSO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of thiophene derivatives, including 4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. For example, articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic effects . The exact molecular pathways involved can vary based on the specific thiophene derivative and its target.

Comparison with Similar Compounds

4-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-11(8-2-3-13-6-8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

NQWUZXHJLYAHSO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=CSC(=C2)C=O

Origin of Product

United States

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